5H-pyrrolo[3,4-b]pyridin-7(6H)-one
Description
Properties
IUPAC Name |
5,6-dihydropyrrolo[3,4-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-6-5(4-9-7)2-1-3-8-6/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGULSYWKVCXEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608213 | |
| Record name | 5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211584-54-1 | |
| Record name | 5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 5h Pyrrolo 3,4 B Pyridin 7 6h One
Classical and Conventional Synthetic Approaches to the Pyrrolo[3,4-b]pyridin-7(6H)-one Core
Traditional methods for constructing the pyrrolo[3,4-b]pyridin-7(6H)-one scaffold have historically relied on cyclization reactions and the chemical modification of existing heterocyclic structures.
Cyclization Reactions in 5H-pyrrolo[3,4-b]pyridin-7(6H)-one Synthesis
Cyclization reactions are a fundamental approach to forming the bicyclic structure of this compound. These reactions typically involve the formation of one of the rings of the pyrrolopyridinone system from an appropriately substituted precursor. For instance, the synthesis can be achieved through the cyclization of a substituted pyridine (B92270) derivative bearing a suitable side chain that can undergo intramolecular reaction to form the fused pyrrolone ring. The specific conditions for these cyclization reactions, such as the choice of solvent, temperature, and catalyst, are crucial for achieving good yields and purity of the final product.
Modifications of Existing Heterocycles Towards the Pyrrolo[3,4-b]pyridin-7(6H)-one Scaffold
Another conventional strategy involves the modification of pre-existing heterocyclic rings to construct the desired pyrrolo[3,4-b]pyridin-7(6H)-one framework. This can include reactions such as the regioselective hydrodeoxygenation of N-heteroaromatic phthalimides. acs.orgacs.org For example, starting with a substituted pyridine or pyrrole (B145914), a series of reactions can be employed to build the second fused ring. This might involve the introduction of functional groups that can then participate in a subsequent cyclization step. The success of this approach depends on the availability of the starting heterocycle and the efficiency of the modification and cyclization reactions.
Advanced and Efficient Synthetic Strategies for this compound Derivatives
In recent years, there has been a significant shift towards the development of more efficient and versatile synthetic methods for producing this compound and its derivatives. These advanced strategies often offer advantages in terms of reaction time, yield, and the ability to generate molecular diversity.
Multicomponent Reactions (MCRs) for Pyrrolo[3,4-b]pyridin-7(6H)-one Construction (e.g., Ugi-Zhu Reactions, Cascade Processes)
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like pyrrolo[3,4-b]pyridin-7(6H)-ones in a single step from three or more starting materials. nih.gov The Ugi-Zhu three-component reaction (UZ-3CR) is a prominent example used in the synthesis of this scaffold. mdpi.comnih.gov This reaction, often coupled with a subsequent cascade process such as an aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration, allows for the rapid assembly of the pyrrolo[3,4-b]pyridin-5-one core. nih.govmdpi.comresearchgate.net The use of catalysts like ytterbium triflate and scandium(III) triflate has been shown to be effective in promoting these reactions. mdpi.comresearchgate.net This one-pot approach is highly efficient, often leading to moderate to good yields (20-92%) and allowing for the introduction of various substituents, thus creating a library of diverse derivatives. mdpi.comnih.gov
A study detailed the one-pot synthesis of a series of pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu three-component reaction coupled with a cascade sequence. The reaction of aldehydes, amines, and α-isocyanoacetamides in the presence of ytterbium triflate and toluene (B28343), followed by the addition of maleic anhydride, yielded the desired products. mdpi.com
Microwave-Assisted Synthesis of this compound
Microwave-assisted organic synthesis has been successfully applied to the production of this compound and related heterocycles, offering significant advantages over conventional heating methods. rsc.orgnih.govpensoft.net This technique often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. pensoft.net For instance, the Ugi-Zhu reaction for the synthesis of pyrrolo[3,4-b]pyridin-5-ones has been effectively performed under microwave irradiation, often in combination with a Lewis acid catalyst like ytterbium triflate. nih.govmdpi.com The use of microwave heating can also facilitate solvent-free reactions, aligning with the principles of green chemistry. rsc.orgpensoft.net
| Reaction | Conditions | Yield | Reference |
| Ugi-Zhu/cascade | Ytterbium triflate, toluene, microwave | 20-92% | mdpi.com |
| Ugi-Zhu/cascade | Ytterbium triflate, toluene, microwave | 45-82% | nih.gov |
Domino and One-Pot Processes for Pyrrolo[3,4-b]pyridin-7(6H)-one Scaffolds
Domino and one-pot processes are highly efficient synthetic strategies that combine multiple reaction steps in a single flask without the need for isolating intermediates. These approaches have been extensively used for the construction of the pyrrolo[3,4-b]pyridin-7(6H)-one scaffold. researchgate.net A common domino sequence involves an Ugi-3CR followed by an aza Diels-Alder reaction, N-acylation, decarboxylation, and dehydration. researchgate.netnih.gov This cascade of reactions allows for the formation of several new bonds and the creation of the complex heterocyclic system in a single operation. Such processes are not only time and resource-efficient but also allow for the generation of a wide range of polysubstituted pyrrolo[3,4-b]pyridin-5-ones. researchgate.netnih.gov The choice of catalysts, such as scandium(III) triflate, can be crucial for the success of these domino reactions. researchgate.net
A notable example is the synthesis of bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones through a domino sequence initiated by an Ugi-Zhu three-component reaction, which yielded the final products in 30 to 40% yields. researchgate.net Another study reported the synthesis of a series of 12 polysubstituted pyrrolo[3,4-b]pyridin-5-ones via a one-pot cascade process involving an Ugi-3CR. nih.gov
Organometallic Catalysis in this compound Synthesis
The synthesis of the this compound scaffold and its derivatives has been significantly advanced through the use of metal-based catalysis. Both Lewis acids and transition metal complexes have been employed to facilitate key bond-forming reactions, enabling efficient construction of this heterocyclic system.
Lewis acid catalysts, particularly lanthanide triflates, have proven effective in promoting multicomponent reactions (MCRs) that lead to polysubstituted pyrrolo[3,4-b]pyridin-5-ones, a closely related isomer. mdpi.comresearchgate.net Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃) are frequently used to catalyze the Ugi-Zhu three-component reaction, which is often coupled with a subsequent cascade of intramolecular reactions (aza-Diels-Alder, N-acylation, and aromatization) to rapidly build molecular complexity from simple precursors. mdpi.comresearchgate.net For instance, the synthesis of a series of pyrrolo[3,4-b]pyridin-5-ones was achieved in yields ranging from 20% to 92% using ytterbium triflate as a catalyst in toluene under microwave irradiation. mdpi.com These reactions highlight the utility of Lewis acids in orchestrating complex transformations in a one-pot fashion. mdpi.comnih.gov
Transition metal catalysis offers alternative and highly selective routes. A notable example involves the regioselective hydrodeoxygenation of the corresponding dione (B5365651), 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, to yield the desired 7-oxo product. acs.orgacs.org This transformation is efficiently promoted by a heterogeneous bimetallic nanocatalyst, [AgRe/Al₂O₃], under hydrogen pressure. acs.orgacs.org The catalyst demonstrates excellent regioselectivity, preferentially reducing the carbonyl group distal to the pyridine nitrogen, and shows high tolerance to the pyridine ring, which can be prone to reduction under other conditions. acs.orgacs.org Optimal conditions were identified as 130 °C and 50 bar of H₂, which afforded a near-quantitative yield (98%) of the desired azaisoindolinone after 40 hours. acs.org This method represents a key functional group interconversion on a pre-formed heterocyclic core. acs.orgacs.org
Furthermore, modern organometallic techniques such as Rh(III)-catalyzed C(sp²)–H activation have been developed for the synthesis of related fused aromatic spiro N-heterocycles, indicating potential future applications for the direct functionalization and construction of the pyrrolo[3,4-b]pyridin-7(6H)-one system. acs.org
Table 1: Examples of Metal-Catalyzed Syntheses of Pyrrolo[3,4-b]pyridin-one Scaffolds
| Catalyst | Reaction Type | Substrates | Product Type | Ref |
|---|---|---|---|---|
| Ytterbium(III) triflate | Ugi-Zhu/Cascade | Aldehydes, amines, isocyanides | Polysubstituted pyrrolo[3,4-b]pyridin-5-ones | mdpi.com |
| Scandium(III) triflate | Ugi-Zhu/Cascade | Aldehydes, amines, isocyanides | Polysubstituted pyrrolo[3,4-b]pyridin-5-ones | researchgate.netnih.gov |
| [AgRe/Al₂O₃] | Regioselective Hydrodeoxygenation | 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | 6-Benzyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one | acs.orgacs.org |
| Rh(III) complexes | C-H Activation/Annulation | Secondary aromatic amides, maleimides | Spiropyrrolidinetriones | acs.org |
Asymmetric Synthesis of Chiral Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives
The development of asymmetric methods to access enantiomerically enriched compounds is a cornerstone of modern medicinal chemistry. However, a review of current literature indicates a lack of specific examples detailing the direct asymmetric synthesis of chiral this compound derivatives.
While direct methods for this specific scaffold are not reported, research on structurally related aza-heterocycles provides insight into potentially applicable strategies. For instance, N-heterocyclic carbene (NHC) catalysis has been successfully employed for the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones. dntb.gov.uarsc.org In this approach, a [3 + 3] annulation of enals with pyrazol-5-amines, catalyzed by a chiral NHC, produced a diverse set of pyrazolo[3,4-b]pyridin-6-ones in excellent yields and with high enantioselectivities. dntb.gov.uarsc.org This methodology demonstrates the potential of organocatalysis to construct chiral fused pyridinone systems. rsc.org Although the core heterocycle differs (pyrazole vs. pyrrole), the underlying principle of creating stereocenters during the formation of the fused ring system could conceivably be adapted to the pyrrolo[3,4-b]pyridin-7(6H)-one core, representing a promising avenue for future research.
Chemical Reactivity and Derivatization of the this compound Scaffold
The chemical reactivity of the this compound core is characterized by the interplay of its constituent pyrrolone and pyridine rings. The scaffold allows for a variety of transformations, enabling the synthesis of diverse derivatives. Key reactions include nucleophilic and electrophilic transformations that build the ring system or modify it, as well as subsequent functional group interconversions on the elaborated core.
Nucleophilic and Electrophilic Transformations of this compound
The construction of the this compound ring system itself often involves a sequence of nucleophilic and electrophilic reactions. Multicomponent strategies, such as the Ugi-Zhu reaction followed by a domino process, exemplify this. mdpi.comresearchgate.net This sequence includes an initial Ugi three-component reaction, followed by an intramolecular aza-Diels-Alder cycloaddition, N-acylation, and subsequent aromatization through dehydration and decarboxylation. mdpi.comresearchgate.netnih.gov This cascade builds the fused heterocyclic core through a series of precisely orchestrated nucleophilic and electrophilic steps.
Once formed, the scaffold can be further functionalized. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated with a suitable leaving group. A clear example is the nucleophilic aromatic substitution (S_N2-type) on a pre-functionalized pyrrolo[3,4-b]pyridin-5-one core. nih.gov A bromine-containing analogue, prepared as a versatile intermediate, readily reacts with various amine nucleophiles. nih.gov For instance, treatment of a bromo-substituted derivative with morpholine (B109124) in the presence of a base yielded the corresponding morpholine-containing product. nih.gov This strategy was extended to synthesize piperazine-linked analogues, demonstrating its utility for introducing diverse functionalities. nih.gov The oxygen atom of the lactam carbonyl can also participate in non-covalent interactions, such as hydrogen bonding, which can influence its interaction with biological targets. mdpi.com
Functional Group Interconversions on the Pyrrolo[3,4-b]pyridin-7(6H)-one Core
Functional group interconversions (FGIs) are crucial for fine-tuning the properties of the core scaffold. Several FGI strategies have been reported for the pyrrolo[3,4-b]pyridin-one system.
A significant FGI is the selective reduction of a related dione precursor. The [AgRe/Al₂O₃] catalyzed hydrodeoxygenation of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-diones selectively transforms one of the two carbonyl groups into a methylene (B1212753) group, yielding the 7-oxo product. acs.orgacs.org This reaction is a powerful tool for accessing the target scaffold from more readily available starting materials.
The final steps of the multicomponent cascade synthesis also involve key FGIs. mdpi.com The aromatization of the dihydropyridine (B1217469) intermediate to form the final pyridine ring occurs via dehydration and, in some cases, decarboxylation, which are essential transformations to achieve the stable aromatic core. mdpi.comnih.gov
Furthermore, nucleophilic substitution reactions serve as a method for FGI. The displacement of a halide, such as bromine, with an amine (e.g., morpholine or piperazine) effectively converts a C-Br bond to a C-N bond, a common strategy to build libraries of analogues from a common intermediate. nih.gov
Table 2: Examples of Functional Group Interconversions on the Pyrrolo[3,4-b]pyridin-one Scaffold
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Reaction Type | Ref |
|---|---|---|---|---|
| Carbonyl (in dione) | [AgRe/Al₂O₃], H₂ | Methylene | Hydrodeoxygenation | acs.orgacs.org |
| Bromo | Morpholine, Et₃N, MeCN, MW | Morpholino | Nucleophilic Substitution | nih.gov |
| Dihydropyridine intermediate | Heat (often with catalyst) | Pyridine | Dehydration/Aromatization | mdpi.comnih.gov |
Advanced Analytical Techniques for Structural Elucidation and Characterization in Research of 5h Pyrrolo 3,4 B Pyridin 7 6h One
Spectroscopic Analysis of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one
Spectroscopic methods are indispensable tools in the analysis of this compound and its analogues. These techniques provide a wealth of information regarding the electronic and vibrational states of the molecule, as well as the connectivity and chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize derivatives of this compound.
In ¹H NMR spectra of this compound derivatives, the chemical shifts (δ) of protons provide information about their local electronic environment. For instance, in a series of synthesized pyrrolo[3,4-b]pyridin-5-ones, proton signals are observed in distinct regions of the spectrum. Aromatic protons on the pyridine (B92270) and other aryl substituents typically appear in the downfield region (δ 7.0–9.0 ppm). The protons of the pyrrolidone ring and its substituents are found at more shielded, upfield positions. For example, the methylene (B1212753) protons of a benzyl (B1604629) group attached to the nitrogen at position 6 might appear as distinct doublets due to their diastereotopicity.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of the lactam ring in the this compound core is a key diagnostic signal, typically appearing significantly downfield (e.g., δ ~167 ppm) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. mdpi.com Carbons within the aromatic pyridine ring and any attached aryl groups also show characteristic chemical shifts in the δ 120–160 ppm range. mdpi.com The specific chemical shifts are sensitive to the nature and position of substituents on the core structure.
Interactive Table: Representative NMR Data for a this compound Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H | 8.65-7.23 | 150.2, 149.6, 149.3, 136.1, 123.7 |
| Pyrrolidone-CH | 7.92 | 125.7 |
| Benzyl-CH₂ | 4.32, 4.17 | 41.7 |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, the most prominent and diagnostic absorption band is that of the lactam carbonyl (C=O) group. This stretching vibration typically appears in the region of 1690–1710 cm⁻¹. mdpi.com The exact frequency can be influenced by the electronic effects of substituents on the heterocyclic core.
Other characteristic vibrational bands include those for C-N stretching, C-H stretching (both aromatic and aliphatic), and the ring vibrations of the pyridine and pyrrole (B145914) systems. These absorptions provide a spectroscopic "fingerprint" that can be used to confirm the identity and purity of a synthesized compound. mdpi.com
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly useful in the study of this compound derivatives, as it can provide highly accurate mass measurements, often to within a few parts per million. mdpi.com This level of precision allows for the unambiguous determination of the molecular formula.
The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For instance, in the analysis of related pyrazolopyridine carboxylic acids, a common fragmentation pathway involves the initial loss of a carbon dioxide molecule from the carboxylic acid group. researchgate.net Similarly, for this compound derivatives, fragmentation may involve cleavage of substituent groups or the heterocyclic rings, providing clues about the molecule's connectivity.
When conjugated with chromophores, this compound derivatives can exhibit interesting photophysical properties that are studied using UV-Vis and fluorescence spectroscopy. For example, meso-phenyl BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates have been synthesized and their fluorescence response investigated. nih.gov
The UV-Vis absorption spectra of these conjugates show distinct absorption bands corresponding to the different chromophoric units within the molecule. The BODIPY core typically has a strong absorption in the visible region, while the pyrrolo[3,4-b]pyridin-5-one moiety absorbs at shorter wavelengths. nih.gov
Fluorescence spectroscopy reveals the emission properties of these conjugates. The emission spectrum of a BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugate can show emission from both the BODIPY and the pyrrolo[3,4-b]pyridin-5-one cores, with the relative intensities depending on the efficiency of energy transfer between the two units. nih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is an important parameter that is also determined from these studies. It has been observed that the fluorescence intensity of some of these conjugates can be sensitive to the viscosity of the surrounding medium. nih.gov
X-ray Crystallography for this compound and its Complexes
For derivatives of this compound, X-ray crystallography has been instrumental in confirming the molecular structure and understanding intermolecular interactions. For example, the crystal structure of a pyrazolyl-pyrrolo[3,4-b]pyridin-5-one derivative unequivocally confirmed its chemical structure. rsc.org Similarly, in the development of inhibitors for medicinal chemistry applications, X-ray crystallography of a related 7H-pyrrolo[2,3-d]pyrimidine scaffold in complex with its target protein has guided the optimization of the lead compound. nih.govelsevierpure.com While not directly on the this compound core, this illustrates the power of the technique in understanding the binding of such heterocyclic systems. The detailed structural information obtained from X-ray crystallography is invaluable for establishing structure-activity relationships and for the rational design of new molecules with desired properties.
Biological Activities and Pharmacological Investigations of 5h Pyrrolo 3,4 B Pyridin 7 6h One
Broad-Spectrum Biological Activities of Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives
Derivatives of the 5H-pyrrolo[3,4-b]pyridin-7(6H)-one core are recognized for their diverse pharmacological effects. Research has highlighted their potential as antimicrobial, anti-inflammatory, anticonvulsant, and antidepressant agents. researchgate.net The versatility of this chemical scaffold allows for modifications that lead to a wide array of biological actions. researchgate.netnih.govresearchgate.net The pyrrolopyridine system, an isomeric form of which is found in the anticancer agent camptothecin, has a well-established precedent for significant biological activity. nih.gov This inherent potential has spurred the synthesis and evaluation of numerous analogues. For instance, some derivatives have shown promise in treating diseases of the nervous and immune systems, as well as exhibiting antidiabetic, antimycobacterial, and antiviral properties. researchgate.net The core structure is also a key component in compounds designed as necroptosis inhibitors, which have potential applications in treating inflammatory diseases, neurodegenerative conditions, and cancer. nih.gov
Specific Molecular Targets and Mechanisms of Action of this compound Analogues
The therapeutic potential of this compound derivatives stems from their ability to interact with specific biological molecules, thereby influencing cellular pathways.
Allosteric Modulation of Receptors (e.g., M4 Muscarinic Acetylcholine (B1216132) Receptor)
A notable pharmacological action of certain 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives is their ability to act as allosteric modulators of the M4 muscarinic acetylcholine receptor. wipo.intgoogle.comgoogle.com These compounds are not designed to directly activate the receptor at its primary (orthosteric) binding site for acetylcholine. Instead, they bind to a different, allosteric site on the receptor. wipo.int This binding modulates the receptor's response to its natural ligand, acetylcholine. Such allosteric modulation is a sophisticated mechanism of action that can offer greater selectivity and a more nuanced control of receptor function compared to direct agonists or antagonists. The development of these modulators holds potential for the treatment of various neurological and psychiatric disorders where the M4 receptor plays a crucial role. wipo.intgoogle.com
Enzyme Inhibition by Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives (e.g., RIPK1, DPP-4, Cdc7 Kinase, AKT1, Ox2R)
A significant area of investigation for pyrrolo[3,4-b]pyridin-7(6H)-one analogues is their capacity to inhibit the activity of various enzymes.
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): Certain derivatives of the related pyrrolo[2,3-d]pyridazin-7-one scaffold have been identified as potent inhibitors of RIPK1, a key regulator in the necroptosis signaling pathway. nih.gov Necroptosis is a form of programmed cell death implicated in inflammatory diseases. nih.govnih.gov By inhibiting RIPK1, these compounds can block the inflammatory cascade, making them attractive therapeutic candidates. nih.gov For example, some 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govwipo.intnih.govtriazole derivatives, which incorporate a similar pyrrole-based fused ring system, have been shown to be effective necroptosis inhibitors by targeting RIPK1. nih.gov
Dipeptidyl Peptidase-4 (DPP-4): The inhibition of DPP-4 is an established therapeutic strategy for type 2 diabetes. nih.gov This enzyme is responsible for the inactivation of incretin (B1656795) hormones, which play a role in regulating blood sugar. While direct derivatives of this compound as DPP-4 inhibitors are less documented in the provided context, the broader class of pyridine (B92270) derivatives has been explored for this purpose. For instance, 3-pyridylacetamide derivatives have been designed as potent and selective DPP-4 inhibitors. nih.gov
Cdc7 Kinase: Pyrrolopyridinones have emerged as the first potent inhibitors of Cdc7 kinase. nih.govdundee.ac.uk Cdc7 is a crucial regulator of the S-phase of the cell cycle, and its inhibition can lead to the death of tumor cells. nih.govacs.org This makes Cdc7 an attractive target for cancer therapy. One specific derivative, (S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoro-ethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one, has demonstrated a high inhibitory potency with a Ki value of 0.5 nM and has shown efficacy in in vivo tumor models. nih.govacs.org
AKT1 and Orexin Type 2 Receptor (Ox2R): In the context of breast cancer research, docking studies have identified the serine/threonine kinase AKT1 and the Orexin Type 2 Receptor (Ox2R) as potential molecular targets for pyrrolo[3,4-b]pyridin-5-one derivatives. nih.gov These proteins are implicated in cancer-related signaling pathways, suggesting that the anticancer effects of these compounds may be mediated through their inhibition. nih.gov
Interactions with Other Biological Pathways and Cellular Processes
The biological effects of this compound derivatives are not limited to single-target interactions. They can influence broader biological pathways and cellular processes. For instance, their role as RIPK1 inhibitors directly links them to the regulation of the necroptosis pathway, a form of programmed cell death distinct from apoptosis. nih.gov Inhibition of Cdc7 kinase by pyrrolopyridinones directly impacts the cell cycle, specifically the initiation of DNA replication. nih.govresearchgate.net This interference with a fundamental cellular process is the basis for their antitumor activity. acs.orgresearchgate.net Furthermore, studies on polysubstituted pyrrolo[3,4-b]pyridin-5-ones in cervical cancer cell lines suggest that their mechanism of action may involve interactions with αβ-tubulin, a key component of the cellular cytoskeleton, similar to the action of the well-known anticancer drug Paclitaxel. nih.gov
In vitro and In vivo Pharmacological Studies of this compound
The therapeutic potential of this compound derivatives has been substantiated through numerous in vitro and in vivo studies, particularly in the area of oncology.
Anti-Cancer Activity in Cell Lines (e.g., HeLa, SiHa, CaSki, MDA-MB-231, MCF-7)
A range of this compound analogues have demonstrated significant cytotoxic effects against various cancer cell lines.
Cervical Cancer Cell Lines: A series of twelve polysubstituted pyrrolo[3,4-b]pyridin-5-ones were synthesized and evaluated for their in vitro activity against the human cervical carcinoma cell lines SiHa, HeLa, and CaSki. nih.gov Three of the synthesized compounds exhibited notable cytotoxicity across all three cell lines, with the HeLa cell line showing the highest sensitivity. nih.gov
Breast Cancer Cell Lines: The anticancer potential of these derivatives has also been investigated in breast cancer models. A series of pyrrolo[3,4-b]pyridin-5-ones were tested against the MDA-MB-231 (triple-negative) and MCF-7 (estrogen receptor-positive) breast cancer cell lines. nih.gov One compound in this series, designated as 1f, showed a potent cytotoxic effect at a concentration of 6.25 μM. nih.gov
The tables below summarize the key findings from these in vitro anticancer studies.
Table 1: In Vitro Anticancer Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives in Cervical Cancer Cell Lines
| Cell Line | Compound Series | Key Finding | Reference |
| HeLa | Polysubstituted pyrrolo[3,4-b]pyridin-5-ones | Most sensitive cell line to three active compounds. | nih.gov |
| SiHa | Polysubstituted pyrrolo[3,4-b]pyridin-5-ones | Significant cytotoxicity observed with three compounds. | nih.gov |
| CaSki | Polysubstituted pyrrolo[3,4-b]pyridin-5-ones | Significant cytotoxicity observed with three compounds. | nih.gov |
Table 2: In Vitro Anticancer Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives in Breast Cancer Cell Lines
| Cell Line | Compound Series | Compound with Highest Activity | Concentration for Potent Effect | Reference |
| MDA-MB-231 | Pyrrolo[3,4-b]pyridin-5-ones | Compound 1f | 6.25 μM | nih.gov |
| MCF-7 | Pyrrolo[3,4-b]pyridin-5-ones | Compound 1f | 6.25 μM | nih.gov |
These findings underscore the promise of the this compound scaffold as a template for the development of novel anticancer agents. Further in vivo studies are warranted to translate these in vitro results into potential clinical applications.
Anti-Necroptotic Activity
Necroptosis, a form of programmed cell death, is implicated in various inflammatory and neurodegenerative diseases. nih.gov The inhibition of this pathway, particularly through the targeting of Receptor-Interacting Protein Kinase 1 (RIPK1), has emerged as a promising therapeutic strategy. nih.gov Derivatives of this compound have been investigated as potential necroptosis inhibitors. For instance, a series of 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govconsensus.appnih.govtriazole derivatives, which incorporate a related structural motif, have been identified as potent type III RIPK1 inhibitors. nih.gov These compounds have demonstrated significant anti-necroptotic activity in both human and murine cell lines, suggesting their potential for mitigating necroptosis-related pathologies. nih.gov
One notable compound from this series, compound 26, exhibited potent anti-necroptotic effects and displayed favorable oral exposure in in vivo pharmacokinetic studies. nih.gov Molecular docking studies have further elucidated that these compounds can effectively bind to the allosteric pocket of RIPK1, providing a structural basis for their inhibitory action. nih.gov
Antiviral Activity (e.g., SARS-CoV-2)
The global health crisis caused by SARS-CoV-2 spurred intensive research into novel antiviral agents. The main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication, has been a primary target for inhibitor development. europeanreview.orgscienceopen.com While direct studies on this compound itself are limited in this context, related heterocyclic structures containing pyrrole (B145914), pyridine, and pyrimidine (B1678525) rings are recognized as "privileged fragments" in the design of antiviral candidates, including SARS-CoV-2 Mpro inhibitors. nih.gov
Research has shown that certain pyridine derivatives can exhibit good potency and selectivity against SARS-CoV-2 Mpro. nih.gov Furthermore, p97, a host protein involved in protein quality control, has been identified as a pro-viral host factor, and its inhibitors are being explored as potential antiviral agents against SARS-CoV-2. mdpi.com Some novel p97 inhibitors have shown strong antiviral activity against SARS-CoV-2 at non-toxic concentrations. mdpi.com
Additionally, other studies have focused on developing potent Mpro inhibitors with favorable pharmacokinetic properties. For example, a new generation Mpro inhibitor, SY110, has demonstrated robust in vitro antiviral potency against various SARS-CoV-2 variants, including Omicron sublineages. nih.gov While not a direct derivative, this highlights the ongoing efforts to develop effective antivirals based on scaffolds that can be structurally related to the pyrrolopyridine core.
Antidiabetic, Antimicrobial, and Anti-inflammatory Properties
The pyrrolopyridine scaffold is a versatile pharmacophore that has been explored for various therapeutic indications.
Antidiabetic Activity: Certain derivatives of the related pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been shown to reduce blood glucose levels by stimulating glucose uptake in muscle and fat cells, without altering circulating insulin (B600854) concentrations. mdpi.com
Antimicrobial Activity: The broader class of pyrrolopyridine derivatives has been investigated for antibacterial and antifungal properties. mdpi.com For instance, some derivatives have shown activity against Mycobacterium tuberculosis by inhibiting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in fatty acid biosynthesis. mdpi.com
Anti-inflammatory Properties: Pyridazinone derivatives, which share some structural similarities, are known for their anti-inflammatory and analgesic effects. nih.gov Research on pyrrolo[3,4-d]pyridazinone derivatives has confirmed their anti-inflammatory and antioxidant properties. nih.gov
Receptor Binding and Modulation Studies (e.g., MCH-R1 Antagonists)
Derivatives of this compound have been extensively studied as antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1). MCH-R1 is a G protein-coupled receptor primarily expressed in the brain and is involved in regulating feeding behavior and energy homeostasis. hilarispublisher.com Antagonism of this receptor is considered a potential therapeutic strategy for the treatment of obesity. hilarispublisher.comnih.gov
Systematic structure-activity relationship (SAR) studies have led to the identification of highly potent MCH-R1 antagonists. nih.gov For example, the 2-[(4-fluorophenyl)thio] derivative of pyrrolo[3,4-b]pyridin-7(6H)-one was identified as a highly potent MCH-R1 antagonist with a favorable pharmacokinetic profile. consensus.appnih.gov These compounds exhibit strong binding affinities to MCH-R1, with some derivatives showing Kb and Ki values in the nanomolar range. nih.govmedchemexpress.com
| Compound | Structure | MCH-R1 Binding Affinity (Ki, nM) | Key Findings |
|---|---|---|---|
| 2-[(4-fluorophenyl)thio] derivative | Pyrrolo[3,4-b]pyridin-7(6H)-one with a (4-fluorophenyl)thio substituent at the 2-position | Potent (nanomolar range) | Highly potent MCH-R1 antagonist with favorable pharmacokinetic properties and high metabolic stability. consensus.appnih.gov |
Biorelevant Pharmacokinetics and Metabolic Stability in Research Models
Pharmacokinetic properties and metabolic stability are critical factors in the development of new drug candidates. Several studies have evaluated these parameters for derivatives of this compound.
The 2-[(4-fluorophenyl)thio] derivative, identified as a potent MCH-R1 antagonist, was found to have favorable pharmacokinetic properties and high metabolic stability. consensus.appnih.gov This suggests that this compound is less likely to be rapidly cleared from the body, allowing for sustained therapeutic effects.
In another study, a series of 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govconsensus.appnih.govtriazole derivatives, developed as necroptosis inhibitors, were subjected to in vivo pharmacokinetic studies. The representative compound 26 demonstrated good oral exposure, indicating its potential for oral administration. nih.gov
Conversely, a study on a 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivative showed low plasma exposure and high clearance in mouse pharmacokinetic studies, despite having good metabolic stability in liver microsomes. mdpi.com This highlights the variability in pharmacokinetic profiles even within related structural classes.
| Compound/Derivative | Research Model | Key Pharmacokinetic/Metabolic Stability Findings |
|---|---|---|
| 2-[(4-fluorophenyl)thio] derivative of pyrrolo[3,4-b]pyridin-7(6H)-one | Not specified | Favorable pharmacokinetic properties and high metabolic stability. consensus.appnih.gov |
| Compound 26 (6,7-dihydro-5H-pyrrolo[1,2-b] nih.govconsensus.appnih.govtriazole derivative) | In vivo (oral exposure) | Potent anti-necroptotic activity and good oral exposure. nih.gov |
| 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione | Mouse (in vivo) and liver microsomes (in vitro) | Low plasma exposure and high clearance in vivo, but good metabolic stability in liver microsomes. mdpi.com |
Preclinical Toxicology and Safety Assessment in Research Models
Preclinical safety assessment is a crucial step in drug development. For derivatives of this compound, some toxicological data is available from various studies.
The 2-[(4-fluorophenyl)thio] derivative of pyrrolo[3,4-b]pyridin-7(6H)-one was found to have a minimal impact on CYP isoforms and hERG, which are important considerations for avoiding drug-drug interactions and cardiotoxicity, respectively. consensus.appnih.gov
In studies of novel p97 inhibitors with antiviral activity, some compounds were found to exhibit strong antiviral effects against SARS-CoV-2 at doses with no significant cytotoxicity. mdpi.com This indicates a favorable safety profile in the context of antiviral research.
Furthermore, a study on a triterpene derivative, T1c, which has a different core structure but is relevant in the context of drug discovery, showed minimal cytotoxicity toward normal mononuclear cells, suggesting a degree of selectivity for cancer cells. mdpi.com
It is important to note that the GHS classification for the parent compound, 5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one, indicates that it may cause skin and serious eye irritation, as well as respiratory irritation. nih.gov This information is based on depositor-supplied data and is relevant for handling the compound in a research setting.
Medicinal Chemistry and Drug Discovery Applications of 5h Pyrrolo 3,4 B Pyridin 7 6h One
5H-pyrrolo[3,4-b]pyridin-7(6H)-one as a Versatile Scaffold in Drug Design
The this compound core is considered a versatile scaffold in drug design due to its structural and chemical properties. It is recognized as a privileged aza-analogue of isoindolin-1-one (B1195906), a core structure present in numerous natural and synthetic anticancer compounds. nih.govnih.gov This relationship suggests that the pyrrolopyridinone scaffold has intrinsic potential for biological activity. Azaisoindolinones, the broader class to which this compound belongs, are pivotal in medicinal chemistry because they form the basis of a wide array of biologically active molecules. acs.org
The versatility of this scaffold is demonstrated by its derivatives' ability to interact with a diverse range of biological targets. For instance, compounds based on this framework have been investigated for their utility in treating neurological disorders like Alzheimer's disease and schizophrenia by modulating acetylcholine (B1216132) metabolism. acs.org Furthermore, they have been explored as inhibitors of phosphoinositide 3-kinases (PI3Ks), indicating their potential in treating autoimmune diseases. acs.org The adaptability of the this compound scaffold allows for the development of compounds with a broad spectrum of pharmacological activities. It has been described as a muscarinic acetylcholine receptor agonist, with potential therapeutic applications for psychiatric and inflammatory diseases. biosynth.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features that govern their biological activity.
The biological activity of this compound derivatives can be significantly altered by modifying the substituents on the core scaffold. Research has shown that the introduction of various functional groups at different positions on the pyrrolopyridine ring system leads to a range of biological effects, particularly in the context of anticancer activity.
For example, in a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones, the nature of the substituents was found to be critical for their cytotoxic effects against various cancer cell lines. nih.govmdpi.com The presence of hydrophobic and aromatic moieties was identified as a key factor for enhancing the interaction with biological targets like αβ-tubulin, which in turn influences the cytotoxic potency. nih.gov
The following table summarizes the impact of different substituents on the anticancer activity of a series of pyrrolo[3,4-b]pyridin-5-one derivatives against the HeLa cervical cancer cell line.
| Compound | Substituents | IC50 (µM) on HeLa cells |
|---|---|---|
| Derivative 1 | R1=Phenyl, R2=Methyl | 15.2 |
| Derivative 2 | R1=4-Fluorophenyl, R2=Methyl | 12.5 |
| Derivative 3 | R1=Naphthyl, R2=Methyl | 8.7 |
| Derivative 4 | R1=Phenyl, R2=Benzyl (B1604629) | 10.1 |
This table is representative and based on trends discussed in the literature; specific values are illustrative.
The rational design and optimization of analogues of this compound involve a systematic approach to modify the lead structure to enhance its potency, selectivity, and pharmacokinetic properties. This process often leverages computational tools and an understanding of the target's structure and the ligand's SAR.
An example of rational design can be seen in the development of inhibitors for specific protein kinases. Although not directly involving this compound, studies on the related pyrrolo[2,3-d]pyrimidin-6-one scaffold demonstrate how a novel class of potent and selective inhibitors of the EGF-R tyrosine kinase family was discovered through rational design. nih.gov This approach involves identifying the key interactions between the scaffold and the target protein and then designing modifications to strengthen these interactions. For the pyrrolopyridinone scaffold, this could involve introducing groups that can form additional hydrogen bonds or hydrophobic interactions within the target's binding site.
Optimization strategies also include modifying the physicochemical properties of the analogues to improve their drug-like characteristics, such as solubility and metabolic stability, which are critical for in vivo efficacy.
Ligand-Based and Structure-Based Drug Design Methodologies for this compound
Both ligand-based and structure-based drug design methodologies have been effectively applied to the discovery and development of drugs based on the this compound scaffold.
Structure-based drug design relies on the three-dimensional structure of the biological target. Molecular docking, a prominent technique in this approach, has been used extensively to study how derivatives of pyrrolo[3,4-b]pyridin-5-one interact with various protein targets. nih.govmdpi.com For instance, docking studies have been performed to understand the binding of these compounds to targets like the serine/threonine kinase AKT1 and the Orexin-2 receptor (Ox2R), both of which are implicated in cancer. nih.govmdpi.com These simulations provide insights into the binding modes of the compounds and help to explain the observed SAR, guiding the design of more potent inhibitors. mdpi.com
Ligand-based drug design is employed when the structure of the target is unknown. This approach relies on the knowledge of molecules that bind to the target. One such technique is pharmacophore modeling, which has been used to identify the essential structural features required for the biological activity of pyrrolo[3,4-b]pyridin-5-ones. nih.gov By creating a pharmacophore model based on a set of active compounds, researchers can screen virtual libraries to identify new molecules with the potential for similar biological activity. nih.gov
Prodrug Strategies and Bioavailability Enhancement of Pyrrolo[3,4-b]pyridin-7(6H)-one Compounds
Poor bioavailability can be a significant hurdle in the development of new drugs, often due to low aqueous solubility or limited membrane permeability. nih.gov Prodrug strategies offer a viable solution to overcome these challenges by chemically modifying a drug to improve its pharmacokinetic properties. mdpi.com
While specific prodrugs of this compound are not extensively documented in the public domain, the application of this strategy to related pyrrolopyridine scaffolds demonstrates its potential. A notable example is Fostemsavir, an antiretroviral drug used to treat HIV. wikipedia.org Fostemsavir is a phosphonooxymethyl prodrug of Temsavir, which contains a pyrrolo[2,3-c]pyridine core. This modification was specifically designed to enhance the absorption and bioavailability of the active compound, Temsavir. wikipedia.org
This successful application of a prodrug strategy to a closely related heterocyclic system suggests that similar approaches could be beneficial for derivatives of this compound. By temporarily masking polar functional groups or attaching moieties that improve solubility or facilitate transport across biological membranes, the oral bioavailability of drugs based on this scaffold could be significantly enhanced. mdpi.comresearchgate.net
Computational Chemistry and in Silico Approaches for 5h Pyrrolo 3,4 B Pyridin 7 6h One
Molecular Docking Investigations of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one Interactions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a derivative of this compound, and its biological target, typically a protein or enzyme.
Studies on a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones, which are structural isomers of the core compound, have utilized molecular docking to explore their potential as anticancer agents. nih.govsemanticscholar.org One of the primary targets investigated is αβ-tubulin , a protein critical for cell division, making it a key target in cancer therapy. nih.govsemanticscholar.org In these docking studies, the interactions of the pyrrolo[3,4-b]pyridin-5-one derivatives were compared to the well-known tubulin inhibitor, Paclitaxel. nih.govnih.gov The simulations revealed that the compounds occupy the same active cavity as Paclitaxel. semanticscholar.org A key finding was the significance of hydrophobic interactions between the ligands and the αβ-tubulin target. nih.govnih.gov It was concluded that hydrophobic-aromatic moieties on the compounds are crucial for forming strong, stable interactions within the ligand-target complex. nih.govsemanticscholar.org
In another comprehensive study, the therapeutic potential of a series of pyrrolo[3,4-b]pyridin-5-ones was investigated against 20 different protein targets associated with breast cancer. nih.gov The most promising interactions were identified with Serine/Threonine-protein kinase 1 (AKT1) and the Orexin type 2 receptor (Ox2R) . nih.govmdpi.com The docking results indicated that specific derivatives (compounds 1f , 1h , and 1k ) act as potential allosteric inhibitors of AKT1. mdpi.com The binding energies calculated from these docking studies highlighted strong potential interactions. nih.govmdpi.com
| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interaction Type | Reference |
| 1f | AKT1 | -10.938 | Allosteric Inhibition | mdpi.com |
| 1h | AKT1 | -11.930 | Allosteric Inhibition | mdpi.com |
| 1k | AKT1 | -11.185 | Allosteric Inhibition | mdpi.com |
| 1f | Ox2R | -9.933 | π-stacking, Hydrophobic | mdpi.com |
| 1h | Ox2R | -9.217 | π-stacking | mdpi.com |
| 1k | Ox2R | -10.59 | π-stacking | mdpi.com |
| 1h, 1k, 1l | αβ-tubulin | Not specified | Hydrophobic | nih.govsemanticscholar.org |
This table summarizes the results from molecular docking studies of various this compound derivatives with their respective biological targets.
The docking poses showed specific interactions, such as π-stacking between the pyrrolo[3,4-b]pyridin-5-one nucleus and aromatic residues like TYR268 and TRP94 in the binding sites of the target proteins. mdpi.com These computational investigations are instrumental in identifying potential biological targets and understanding the molecular basis of the observed biological activity, thereby guiding further experimental studies. researchgate.netamazonaws.com
Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Series
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. taylorandfrancis.com This allows for the prediction of the activity of new, unsynthesized compounds, which is a crucial step in rational drug design. taylorandfrancis.com
For a series of 12 polysubstituted pyrrolo[3,4-b]pyridin-5-ones, a QSAR study was conducted to correlate their structural features with their observed cytotoxic activity against several human cervical carcinoma cell lines (SiHa, HeLa, and CaSki). nih.govsemanticscholar.org The methodology involved calculating a wide range of molecular descriptors using specialized software like Dragon, and then building the QSAR models using packages such as mobydigs. semanticscholar.org
The analysis revealed that for all three cell lines studied, the most significant molecular fragments contributing to the cytotoxic activity were the six-membered rings present in the molecular framework. nih.govsemanticscholar.orgnih.gov This finding suggests that the nature and substitution of the pyridine (B92270) and any attached phenyl rings are critical determinants of the compounds' anticancer effects.
The established QSAR models serve as predictive tools, indicating that compounds with certain structural properties, particularly those emphasizing the contribution of six-membered aromatic rings, are more likely to exhibit high cytotoxic activity. researchgate.net Such models are valuable for prioritizing which derivatives to synthesize and test, making the drug discovery process more efficient. dtu.dk
Pharmacophore Modeling for this compound-Based Ligands
Pharmacophore modeling is another key in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model defines the types of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) and their spatial relationships.
Based on the interpretation of molecular docking results against αβ-tubulin, a ligand-based pharmacophore model was developed for the pyrrolo[3,4-b]pyridin-5-one series. nih.govsemanticscholar.orgnih.gov The primary goal of this model was to provide a template for discovering new, structurally diverse compounds that could bind more effectively to the tubulin target. nih.govnih.gov The model was generated using the ZINCPharmer server, which identifies common features among active ligands. nih.govsemanticscholar.org
The key features identified in the pharmacophore model were derived from the interactions observed in the docking simulations, particularly the hydrophobic and aromatic interactions that were deemed crucial for binding affinity. nih.gov While the specific features of the generated model for the pyrrolo[3,4-b]pyridin-5-one series are detailed in the source study, the general approach involves identifying common spatial arrangements of features like:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (HY) sites
Aromatic Rings (AR)
By creating a 3D query based on this pharmacophore, researchers can screen large databases of chemical compounds to identify novel molecular scaffolds that match the required features and geometry, thus having a higher probability of being active against the target of interest. nih.gov
Density Functional Theory (DFT) and Quantum Chemical Calculations on this compound
Density Functional Theory (DFT) and other quantum chemical methods are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. These calculations provide detailed information about molecular orbitals, charge distribution, and energetic properties that are not accessible through classical molecular mechanics methods like docking.
For derivatives of the pyrrolo[3,4-b]pyridin-5-one scaffold, DFT and time-dependent DFT (TD-DFT) calculations have been performed. researchgate.net In one study involving conjugates of this scaffold with BODIPY (a fluorescent dye), these quantum chemical methods were employed to compute the electronic structure of the molecules. researchgate.net The primary aim was to identify the specific molecular orbitals (e.g., HOMO - Highest Occupied Molecular Orbital, LUMO - Lowest Unoccupied Molecular Orbital) that are involved in the observed electronic transitions, which helps in understanding their photophysical properties. researchgate.net
Quantum chemical calculations are also used more broadly to:
Optimize the three-dimensional geometry of the molecules to their lowest energy state.
Calculate the enthalpy of formation to assess the stability of the compounds.
Determine the distribution of electrostatic potential on the molecular surface, which can indicate regions likely to engage in electrostatic interactions with a biological target.
Correlate calculated quantum chemical parameters with experimentally observed activities, forming the basis for some QSAR models. nih.gov
These calculations provide a fundamental understanding of the intrinsic properties of the this compound core, which underpins its chemical behavior and biological interactions.
Molecular Dynamics (MD) Simulations for this compound-Target Complexes
While molecular docking provides a static snapshot of a ligand-target complex, molecular dynamics (MD) simulations are used to study the dynamic behavior of these complexes over time. MD simulations provide valuable insights into the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions that are maintained throughout the simulation.
Following the molecular docking of promising pyrrolo[3,4-b]pyridin-5-one derivatives with the AKT1 and Ox2R proteins, MD simulations were conducted to validate the docking results and further analyze the interactions. nih.govmdpi.com These simulations were performed using the GROMACS software package for a duration sufficient to observe the stability of the system (e.g., across 80 ns). mdpi.com
Key analyses performed during these MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time. A stable RMSD suggests that the complex has reached equilibrium and the binding is maintained. scirp.org
Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues in the protein upon ligand binding. scirp.org
Binding Free Energy Calculations (MM/GBSA): The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method was used to calculate the binding free energy of the ligand-protein complexes. mdpi.com This provides a more accurate estimation of binding affinity than docking scores alone. For instance, the interaction energy for compound 1h with Ox2R was calculated to be -23.62 kcal/mol, with significant contributions from van der Waals forces. nih.gov
The MD simulations confirmed the stability of the complexes formed between the pyrrolo[3,4-b]pyridin-5-one derivatives and their targets. mdpi.com They also provided a dynamic view of the key interactions, such as the consistent π-stacking between the inhibitor's core structure and residues like TRP94 in the binding pocket of AKT1. mdpi.com These simulations are a critical step in verifying computational hits before proceeding with more resource-intensive experimental validation. mdpi.com
Emerging Research Directions and Future Perspectives for 5h Pyrrolo 3,4 B Pyridin 7 6h One
Novel Synthetic Methodologies for 5H-pyrrolo[3,4-b]pyridin-7(6H)-one (e.g., Green Chemistry, Flow Chemistry)
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For the this compound core, research has moved towards more sustainable and streamlined processes.
Green Chemistry Approaches: Recent synthetic strategies have focused on minimizing waste and the use of hazardous materials. One notable green chemistry approach involves a manganese-catalyzed direct oxidation of 2,3-cyclopentenopyridine analogues. rsc.org This method uses an environmentally friendly Mn(OTf)2 catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the oxidant in water at room temperature, offering high yields and excellent chemoselectivity. rsc.org Another sustainable method is the heterogeneous catalytic hydrodeoxygenation of N-heteroaromatic phthalimides using an [AgRe/Al2O3] nanocatalyst, which produces water as the sole byproduct and shows high regioselectivity. acs.org
Multicomponent Reactions (MCRs): MCRs are highly efficient, allowing the synthesis of complex molecules like pyrrolo[3,4-b]pyridin-5-ones in a single step from multiple starting materials. The Ugi-Zhu three-component reaction (UZ-3CR) has been a particularly powerful tool. mdpi.comresearchgate.net This reaction, often coupled with a cascade process (such as aza Diels-Alder/N-acylation/aromatization), enables the one-pot synthesis of a diverse range of substituted pyrrolo[3,4-b]pyridin-5-ones. mdpi.comnih.govresearchgate.netnih.gov The use of microwave irradiation and catalysts like ytterbium triflate or scandium(III) triflate has further optimized these reactions, leading to high yields and shorter reaction times. mdpi.comresearchgate.netresearchgate.net
| Synthetic Method | Key Features | Advantages |
| Manganese-Catalyzed Oxidation | Uses Mn(OTf)2 catalyst and t-BuOOH in water. rsc.org | Green solvent (water), high yield, excellent chemoselectivity. rsc.org |
| Heterogeneous Catalytic Hydrodeoxygenation | Employs [AgRe/Al2O3] nanocatalyst. acs.org | Produces only water as a byproduct, high regioselectivity. acs.org |
| Ugi-Zhu Multicomponent Reaction | One-pot synthesis from multiple starting materials. mdpi.comresearchgate.net | High efficiency, rapid access to diverse derivatives. mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Uses microwave heating to accelerate reactions. mdpi.com | Reduced reaction times, improved yields. mdpi.com |
While flow chemistry applications for the specific synthesis of this compound are not yet widely reported, the principles of continuous processing offer a promising future direction for scalable and controlled production of this important scaffold.
Combinatorial Chemistry and Library Synthesis of this compound Derivatives
The "privileged" nature of the this compound core makes it an ideal candidate for the construction of chemical libraries for drug discovery and high-throughput screening. Combinatorial chemistry, which allows for the rapid synthesis of a large number of related compounds, is a key strategy in this endeavor.
The versatility of multicomponent reactions, particularly the Ugi-Zhu reaction, is central to the library synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives. mdpi.comnih.gov By systematically varying the starting aldehydes, amines, and isocyanides, researchers can generate extensive libraries of compounds with diverse substituents. mdpi.comnih.govnih.gov This diversity-oriented synthesis is crucial for exploring the structure-activity relationships (SAR) of these compounds against various biological targets.
For instance, libraries of polysubstituted pyrrolo[3,4-b]pyridin-5-ones have been synthesized and screened for their cytotoxic effects against various cancer cell lines. mdpi.comnih.gov This approach has led to the identification of lead compounds with significant biological activity, demonstrating the power of library synthesis in medicinal chemistry. The ability to easily modify the substituents on the pyrrolo[3,4-b]pyridin-7(6H)-one framework allows for the fine-tuning of pharmacological properties.
Exploration of Novel Therapeutic Areas for this compound-Based Compounds
Derivatives of this compound have shown promise in a variety of therapeutic areas, primarily driven by their ability to interact with a wide range of biological targets.
Anticancer Activity: A significant body of research has focused on the anticancer potential of this class of compounds. The isoindolin-1-one (B1195906) core, of which this compound is an aza-analogue, is present in several natural and synthetic anticancer agents. mdpi.com Derivatives have been evaluated against breast cancer cell lines (MDA-MB-231 and MCF-7) and human cervical carcinoma cell lines (SiHa, HeLa, and CaSki), with some compounds exhibiting potent cytotoxic effects. mdpi.comnih.gov In silico docking studies have suggested that these compounds may interact with key cancer-related proteins such as the serine/threonine-protein kinase AKT1 and tubulin. mdpi.comnih.govnih.gov
Neurological Disorders: The scaffold has also been explored for its activity in the central nervous system. Certain derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have been investigated as allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor, a target for treating neurological and psychiatric disorders. google.com
Other Potential Applications: The versatility of the scaffold is further highlighted by its exploration in other therapeutic contexts. For example, derivatives of the related 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one have been synthesized and evaluated for their efficacy against visceral leishmaniasis. rsc.org The broad biological activity of related quinoline (B57606) structures in areas such as antibacterial, antiprotozoal, and antituberculosis treatments suggests further potential for the this compound core. researchgate.net
| Therapeutic Area | Biological Target/Application | Key Findings |
| Oncology | Cytotoxicity against breast and cervical cancer cells. mdpi.comnih.gov | Inhibition of cancer cell growth, potential interaction with AKT1 and tubulin. mdpi.comnih.govnih.gov |
| Neurological Disorders | M4 muscarinic acetylcholine receptor modulation. google.com | Potential for treating neurological and psychiatric conditions. google.com |
| Infectious Diseases | Antileishmanial activity. rsc.org | Efficacy against visceral leishmaniasis in preclinical models. rsc.org |
Patent Landscape and Commercial Research Trends for this compound
The patent landscape for this compound and its derivatives reflects active interest from pharmaceutical companies, indicating a clear commercial research trend. Patents have been filed for various derivatives, highlighting their potential as therapeutic agents.
A notable example is the patent for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the M4 muscarinic acetylcholine receptor by Merck Sharp & Dohme Corp. google.com This demonstrates a focused effort to develop drugs targeting neurological disorders based on this scaffold. The patent activity underscores the perceived value of this compound class in drug development programs.
Commercial research appears to be concentrated on leveraging the "privileged" nature of the scaffold to develop inhibitors for various enzymes and modulators for receptors implicated in a range of diseases. The ongoing synthesis and evaluation of new derivatives suggest that the pipeline for potential drug candidates based on this core structure is active.
Outlook on the Future Development of this compound in Chemical and Biomedical Sciences
The future for this compound in both chemical and biomedical sciences appears bright and multifaceted.
In the realm of chemical sciences , the focus will likely continue on developing more sophisticated and sustainable synthetic methodologies. The application of flow chemistry for the continuous production of this scaffold and its derivatives is a logical next step, offering enhanced control, safety, and scalability. Furthermore, the development of novel multicomponent reactions and catalytic systems will enable the creation of even more complex and diverse chemical libraries. The use of this scaffold as a building block in materials science, for example in the development of fluorescent probes or functional polymers, is another emerging area of interest. nih.gov
From a biomedical sciences perspective, the exploration of new therapeutic applications will remain a key driver of research. As our understanding of disease biology deepens, the existing libraries of this compound derivatives can be screened against new biological targets. The promising anticancer and neurological activities warrant further preclinical and potentially clinical investigation. The development of derivatives with improved pharmacokinetic and pharmacodynamic profiles will be crucial for translating the current in vitro findings into effective therapies. The continued use of in silico methods for target identification and lead optimization will undoubtedly accelerate the drug discovery process for this versatile class of compounds.
Q & A
Q. What are the key structural features of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one, and how do they influence its reactivity in synthetic chemistry?
The compound contains a fused bicyclic system: a pyrrole ring (five-membered, nitrogen-containing) condensed with a pyridine ring (six-membered, aromatic). The lactam group (cyclic amide) at the 7-position contributes to its rigidity and hydrogen-bonding capacity, which impacts its solubility and reactivity in cross-coupling or nucleophilic substitution reactions. Structural confirmation typically involves - and -NMR to verify lactam carbonyl resonance (~170 ppm) and aromatic proton environments .
Q. What standard synthetic routes are available for preparing this compound?
A common approach involves cyclization of prefunctionalized precursors. For example:
- Step 1 : Condensation of substituted pyridine derivatives with maleimide or maleic anhydride to form the pyrrolidine ring.
- Step 2 : Lactamization via intramolecular amide bond formation under acidic or basic conditions.
Purification often requires column chromatography or recrystallization, with yields ranging from 40–70% depending on substituents .
Q. How can researchers characterize the purity and stability of this compound under experimental conditions?
- Purity : HPLC (reverse-phase C18 column) with UV detection at 254 nm, coupled with mass spectrometry for molecular ion confirmation.
- Stability : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to monitor degradation via LC-MS. The lactam group is prone to hydrolysis under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity as a melanin-concentrating hormone receptor 1 (MCH-R1) antagonist?
- Substitution strategy : Introducing electron-withdrawing groups (e.g., Cl, CF) at the 2-position improves binding affinity to MCH-R1 by interacting with hydrophobic pockets in the receptor. For example, 2-trifluoromethyl derivatives showed IC values < 10 nM in competitive binding assays .
- Methodology : Combine SAR studies with molecular docking (e.g., using AutoDock Vina) to predict interactions with residues like Phe and Tyr in the receptor’s active site .
Q. What experimental challenges arise when scaling up the synthesis of this compound derivatives, and how can they be mitigated?
- Challenge 1 : Low regioselectivity in cyclization steps. Solution : Use directing groups (e.g., boronic esters) to control ring closure .
- Challenge 2 : Poor solubility of intermediates. Solution : Optimize solvent systems (e.g., DMF/water mixtures) or introduce solubilizing groups (e.g., PEG chains) early in synthesis .
Q. How do contradictory data on the compound’s BET protein inhibition activity across studies inform future research directions?
- Data conflict : Some studies report potent BET inhibition (IC ~50 nM), while others show negligible activity.
- Resolution : Investigate crystallographic differences in protein-ligand binding (e.g., BRD4 BD1 vs. BD2 domains) and validate assays using orthogonal methods (e.g., AlphaScreen vs. ITC) .
Q. What strategies are effective for designing this compound-based peptidomimetics with improved pharmacokinetic properties?
- Backbone rigidity : Replace peptide bonds with lactam rings to reduce proteolytic degradation.
- Bioisosteric replacement : Substitute amide groups with triazoles or oxadiazoles to enhance metabolic stability.
- In vivo validation : Use rodent models to assess oral bioavailability and CNS penetration .
Methodological Considerations
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) for this compound?
Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
